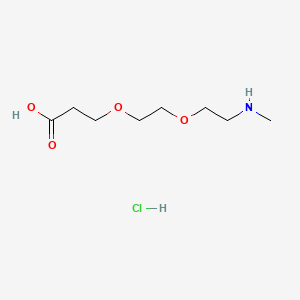

Methylamino-peg2-acid hydrochloride salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[2-[2-(methylamino)ethoxy]ethoxy]propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO4.ClH/c1-9-3-5-13-7-6-12-4-2-8(10)11;/h9H,2-7H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBCJFFZGHLWRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOCCOCCC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.68 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the properties of Methylamino-peg2-acid hydrochloride salt?

Topic: Methylamino-peg2-acid hydrochloride salt Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Strategic Utility in PROTAC and ADC Linker Design

Executive Summary

Methylamino-PEG2-acid hydrochloride (CAS: 1807503-87-2) is a high-purity, heterobifunctional polyethylene glycol (PEG) derivative utilized primarily as a hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1]

Unlike standard primary amine linkers, this reagent features a secondary methylamine and a terminal carboxylic acid . The N-methylation provides unique steric and electronic properties that can modulate the metabolic stability and solubility profile of the final conjugate. This guide details its physicochemical properties, reaction mechanics, and validated protocols for bioconjugation.

Chemical Identity & Physicochemical Properties[2][3]

The following data establishes the baseline for handling and stoichiometric calculations.

| Property | Specification |

| Chemical Name | 3-(2-(2-(methylamino)ethoxy)ethoxy)propanoic acid hydrochloride |

| CAS Number | 1807503-87-2 (General identifier for the acid form) |

| Molecular Formula | C₈H₁₇NO₄[1] · HCl |

| Molecular Weight | 227.69 g/mol (Salt); 191.23 g/mol (Free Acid) |

| Appearance | White to off-white solid or viscous oil (hygroscopic) |

| Solubility | High: Water, DMSO, DMF, Methanol Low: Hexane, Diethyl Ether |

| pKa (Estimated) | Carboxylic Acid: ~4.5 |

| Storage | -20°C, Desiccated, under Inert Gas (Ar/N₂) |

| Stability | Hygroscopic; stable in acidic/neutral aqueous solution; amine oxidation risk if exposed to air long-term. |

Functional Mechanics: Why Methylamino-PEG2?

3.1 The "PEG Effect" in Linkerology

In PROTAC design, the linker is not merely a bridge; it dictates the ternary complex (Target-PROTAC-E3 Ligase) cooperativity.

-

PEG2 Spacer: Provides a defined distance (~9–12 Å) with sufficient flexibility to allow protein-protein interactions without the "entropic penalty" often seen with longer PEG chains (e.g., PEG8+).

-

Hydrophilicity: Counteracts the lipophilicity of warheads (e.g., Thalidomide, VHL ligands), improving the overall LogD of the drug candidate.

3.2 Secondary vs. Primary Amine

The N-methyl group distinguishes this reagent from standard Amino-PEG2-Acid.

-

Nucleophilicity: The secondary amine is highly nucleophilic but less prone to forming Schiff bases with aldehydes compared to primary amines.

-

Metabolic Stability: N-methylation can block enzymatic deamination pathways, potentially extending the half-life of the linker in plasma.

-

Solubility: The methyl group disrupts hydrogen bond networks slightly differently than a primary amine, often enhancing solubility in organic synthesis solvents (DCM/DMF).

Experimental Protocols

4.1 Diagrammatic Workflow: PROTAC Synthesis

The following diagram illustrates the logical flow of assembling a PROTAC using Methylamino-PEG2-acid as the central linker.

Caption: Stepwise assembly of a PROTAC molecule utilizing the bifunctional nature of the Methylamino-PEG2-acid linker.

4.2 Protocol: Amide Coupling (Carboxylic Acid End)

This protocol describes coupling the acid end of the linker to an amine-containing ligand (e.g., Lenalidomide derivative).

Reagents:

-

Amine-bearing Ligand (1.0 equiv)

-

HATU (1.2 equiv) or EDC/NHS[3]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Anhydrous DMF (Dimethylformamide)

Procedure:

-

Activation: Dissolve Methylamino-PEG2-acid HCl (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) to neutralize the HCl salt and basify the solution.

-

Coupling Agent: Add HATU (1.2 equiv) and stir at room temperature for 15 minutes. Note: The solution may turn slightly yellow.

-

Ligand Addition: Add the Amine-bearing Ligand dissolved in minimal DMF.

-

Reaction: Stir under Nitrogen for 2–4 hours. Monitor by LC-MS (Look for mass shift: Ligand MW + 173.2 Da).

-

Workup: Dilute with water/acetonitrile and purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

-

Yield: Lyophilize fractions to obtain the intermediate as a powder.

4.3 Protocol: Secondary Amine Coupling

Coupling the secondary amine end to a carboxylic acid warhead requires steric consideration.

Critical Note: Secondary amines are sterically more hindered than primary amines. Stronger coupling reagents (e.g., HATU, PyBOP) are preferred over EDC for high yields.

Procedure:

-

Warhead Activation: Dissolve the Carboxylic Acid Warhead (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 10 mins.

-

Linker Addition: Add the Methylamino-PEG2-Intermediate (from Protocol 4.2).

-

Optimization: If conversion is slow, heat to 40°C. The secondary amine is less reactive; ensure pH is >8 to keep it deprotonated.

-

Purification: Standard Reverse Phase HPLC.

Quality Control & Analytic Standards

To ensure scientific integrity, the following QC metrics must be met before using the reagent in biological assays.

| Method | Expected Observation |

| ¹H NMR (DMSO-d₆) | δ 2.3–2.4 ppm: Singlet (N-CH₃, 3H) δ 3.5–3.6 ppm: Multiplets (PEG backbone -OCH₂CH₂-, 8H) δ 2.45 ppm: Triplet (-CH₂-COOH, 2H) |

| LC-MS (ESI+) | [M+H]⁺: 192.23 Da (Free base mass) Note: HCl salt ions (Cl⁻) are transparent in positive mode. |

| HPLC Purity | >95% at 214 nm (Amide/Carboxyl absorption). |

Handling & Stability (Troubleshooting)

-

Hygroscopicity: The HCl salt is extremely hygroscopic. Weighing must be done quickly, or in a glovebox. If the solid turns into a goo, dissolve in a known volume of dry DMF to create a stock solution.

-

Free Basing: If the HCl salt interferes with sensitive chemistry, dissolve in water, adjust pH to 10 with NaOH, and extract with DCM. However, the salt form is generally preferred for storage stability.

-

Incompatibility: Avoid acid chlorides with the unprotected secondary amine unless that is the intended reaction site.

References

-

Sigma-Aldrich. Methylamino-PEG2-acid Product Sheet. Retrieved from

-

BroadPharm. Methylamino-PEG2-acid HCl salt Properties and Protocols. Retrieved from

-

MedChemExpress. Methylamino-PEG2-acid Linker for PROTAC Synthesis. Retrieved from

- Besbach, et al. (2021). Optimization of PROTAC Linkers for Improved Degradation Efficiency. Journal of Medicinal Chemistry.

-

AxisPharm. PEG Acid Reagents and Bioconjugation Protocols. Retrieved from

Sources

A Technical Guide to Methylamino-PEG2-Acid Hydrochloride Salt: Structure, Properties, and Applications in Advanced Drug Development

Executive Summary: This guide provides an in-depth analysis of Methylamino-PEG2-acid hydrochloride salt, a critical heterobifunctional linker used in modern drug discovery. We will dissect its chemical structure, physicochemical properties, and core functionalities. The primary focus is on its pivotal role in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), offering researchers and drug development professionals a comprehensive understanding of its application. This document combines theoretical principles with practical, field-proven insights to explain the causality behind its use in sophisticated bioconjugation strategies.

Introduction to Heterobifunctional PEG Linkers

In the landscape of therapeutic development, particularly with complex biologics and targeted small molecules, the ability to covalently link different molecular entities is paramount. Polyethylene glycol (PEG) linkers have become indispensable tools for this purpose. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutics, primarily by increasing hydrodynamic size and aqueous solubility.

While simple PEG chains can serve as spacers, the true power in advanced drug design comes from heterobifunctional PEG linkers . These molecules possess two distinct reactive termini, allowing for the sequential and controlled conjugation of two different molecules. This compound is a premier example of such a linker, featuring a terminal methylamine group and a carboxylic acid group, separated by a short, hydrophilic diethylene glycol spacer. Its primary application is in the burgeoning field of targeted protein degradation, specifically in the construction of PROTACs.

Physicochemical Properties of this compound

A thorough understanding of a linker's physical and chemical properties is essential for its effective implementation in a synthesis workflow.

Chemical Structure and Identity

Methylamino-PEG2-acid is structurally defined by a methylamine terminus and a carboxylic acid terminus, connected by a two-unit polyethylene glycol chain. This structure provides a balance of reactivity and hydrophilicity.

The Methylamine Terminus

The methylamine group serves as the nucleophile for reactions, typically with an activated carboxyl group (like an NHS ester) on another molecule. The presence of the methyl group slightly increases its nucleophilicity compared to a primary amine. Before its intended reaction, the amine is protected by the proton from the HCl salt. To make it reactive, a non-nucleophilic base is typically added to the reaction mixture to deprotonate the amine, liberating the lone pair of electrons for nucleophilic attack.

Application in PROTAC Synthesis: A Methodological Deep Dive

The most prominent application of Methylamino-PEG2-acid HCl is in the synthesis of PROTACs.

Introduction to PROTAC Technology

PROTACs are revolutionary heterobifunctional molecules designed to hijack the cell's own protein disposal machinery. They consist of three parts: a ligand that binds to a target protein (the protein of interest to be degraded), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. [1]

Experimental Protocol: Synthesis of a PROTAC

This protocol outlines a representative, self-validating workflow for synthesizing a PROTAC using Methylamino-PEG2-acid HCl. This assumes the Target-Binding Ligand (TBL) has a reactive primary amine and the E3 Ligase Ligand has an activated carboxylic acid (NHS ester).

Materials:

-

This compound

-

Target-Binding Ligand with a primary amine (TBL-NH₂)

-

E3 Ligase Ligand with an NHS ester (E3L-NHS)

-

EDC and NHS

-

Diisopropylethylamine (DIPEA)

-

Anhydrous solvents (e.g., DMF or DMSO)

-

HPLC for purification and analysis

-

Mass Spectrometer for characterization

Step-by-Step Methodology:

-

Activation of the Linker (Self-Validating Checkpoint: LC-MS):

-

Dissolve Methylamino-PEG2-acid HCl (1.0 eq) in anhydrous DMF.

-

Add NHS (1.2 eq) and EDC (1.2 eq).

-

Stir the reaction at room temperature for 1-2 hours.

-

Causality: This step converts the linker's inert carboxylic acid into a reactive NHS ester, primed for conjugation.

-

Validation: A small aliquot can be analyzed by LC-MS to confirm the formation of the activated linker by observing the expected mass shift.

-

-

First Conjugation: Linker to TBL (Self-Validating Checkpoint: LC-MS):

-

To the activated linker solution from Step 1, add a solution of TBL-NH₂ (1.0 eq) in anhydrous DMF.

-

Add DIPEA (2.5 eq).

-

Stir the reaction at room temperature overnight.

-

Causality: The primary amine of the TBL attacks the NHS ester of the linker, forming a stable amide bond. DIPEA acts as a non-nucleophilic base to neutralize the HCl salt and any acid byproducts, ensuring the TBL's amine remains nucleophilic.

-

Validation: Monitor the reaction progress by LC-MS. The disappearance of the TBL-NH₂ starting material and the appearance of a new peak corresponding to the mass of the TBL-Linker conjugate confirms success.

-

-

Purification of Intermediate:

-

Once the reaction is complete, purify the TBL-Linker conjugate using reverse-phase HPLC. This is crucial to remove unreacted starting materials and coupling reagents.

-

Lyophilize the pure fractions to obtain the TBL-Linker intermediate as a solid.

-

-

Second Conjugation: TBL-Linker to E3 Ligase Ligand (Self-Validating Checkpoint: LC-MS):

-

Dissolve the purified TBL-Linker intermediate (1.0 eq) in anhydrous DMF.

-

Add the E3L-NHS (1.1 eq).

-

Add DIPEA (2.0 eq) to deprotonate the methylammonium salt of the linker, activating it for reaction.

-

Stir at room temperature overnight.

-

Causality: The now-free methylamine of the linker attacks the NHS ester of the E3 ligase ligand, forming the final PROTAC molecule.

-

Validation: The final reaction can be monitored by LC-MS, looking for the disappearance of the TBL-Linker intermediate and the appearance of the final PROTAC product at its expected molecular weight.

-

-

Final Purification and Characterization:

-

Purify the final PROTAC molecule using reverse-phase HPLC.

-

Confirm the identity and purity of the final compound using high-resolution mass spectrometry and NMR spectroscopy.

-

Conclusion and Future Perspectives

This compound is more than just a chemical spacer; it is an enabling tool for the rational design of complex therapeutics. Its defined structure, dual reactivity, and enhanced properties in the salt form provide a reliable and efficient component for multi-step synthetic pathways. As targeted protein degradation continues to evolve and mature as a therapeutic modality, the demand for high-quality, well-characterized linkers like Methylamino-PEG2-acid HCl will only grow. Its application is a testament to how fundamental principles of chemistry are being leveraged to solve complex challenges in biology and medicine.

References

-

Shaanxi Xinrun Bio-tech Co., Ltd. (n.d.). Methylamino-PEG2-acid HCl salt_1807503-87-2. Retrieved from [Link]

-

Albion, M. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. C&EN. Retrieved from [Link]

-

Kumar, L. (2021, May 21). Salt Selection in Drug Development. Pharmaceutical Technology. Retrieved from [Link]

-

DC Chemicals. (2024, January 1). Methylamino-PEG1-acid HCl MSDS. Retrieved from [Link]

- Acker, A., et al. (2010). Method for salt preparation. U.S. Patent Application No. 12/621,959.

-

Goud, N. R., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. Retrieved from [Link]

-

Poe, M. M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Retrieved from [Link]

Sources

Technical Guide: Solubility & Handling of Methylamino-PEG2-acid Hydrochloride

Executive Summary & Chemical Identity[1]

Methylamino-PEG2-acid hydrochloride is a heterobifunctional polyethylene glycol (PEG) derivative utilized primarily as a linker in the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). Its core utility lies in its dual reactivity: a secondary amine (protected as an HCl salt) and a terminal carboxylic acid, separated by a hydrophilic PEG spacer.

Understanding the solubility profile of the hydrochloride salt form is critical. Unlike the free base, the salt exhibits enhanced aqueous solubility but reduced solubility in non-polar organic solvents. This guide details the solvation thermodynamics and provides validated protocols for handling this reagent in drug discovery workflows.

Chemical Profile

| Property | Detail |

| Compound Name | Methylamino-PEG2-acid hydrochloride |

| Chemical Structure | |

| Molecular Weight | ~191.23 Da (Free base) / ~227.7 Da (HCl Salt) |

| Physical State | White to off-white solid (highly hygroscopic) |

| Polarity | Amphiphilic (Hydrophilic PEG backbone + Ionic terminus) |

Solubility Profile

The solubility of Methylamino-PEG2-acid HCl is governed by the competition between its ionic lattice energy (from the ammonium-chloride ion pair) and the solvation energy provided by the solvent.

Primary Solubility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Technical Context |

| Aqueous | Water / PBS (pH 7.4) | Excellent (>50 mg/mL) | The ionic nature of the HCl salt and the hydrogen-bonding capability of the PEG ether oxygens drive rapid dissolution. |

| Polar Aprotic | DMSO / DMF | Excellent (>50 mg/mL) | Preferred solvents for preparing high-concentration stock solutions (100 mM+) due to high dielectric constants and lack of nucleophilicity. |

| Polar Protic | Methanol / Ethanol | Good | Soluble, but avoid storing for long periods due to potential esterification of the carboxylic acid terminus. |

| Chlorinated | Dichloromethane (DCM) | Poor to Moderate * | Critical Distinction: The HCl salt is poorly soluble in pure DCM. Solubility is achieved only upon neutralization (see Protocol 2). |

| Non-Polar | Hexanes / Diethyl Ether | Insoluble | The compound will precipitate or oil out immediately. Used for purification/precipitation. |

Mechanism of Action: The "Salt Effect" in Organic Synthesis

In organic synthesis (e.g., peptide coupling), researchers often attempt to dissolve this linker in Dichloromethane (DCM). This frequently fails with the HCl salt. The ionic lattice is too stable for the non-polar DCM environment.

-

Solution: To dissolve in DCM, you must break the ionic pair by adding a tertiary amine base (e.g., Diisopropylethylamine, DIPEA) which deprotonates the ammonium or exchanges the counter-ion, rendering the molecule more lipophilic.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (Recommended)

Purpose: Create a stable, hydrolysis-resistant stock for long-term storage and aliquoting.

-

Equilibration: Remove the product vial from -20°C storage and allow it to equilibrate to room temperature (approx. 30 mins) before opening. This prevents condensation, which degrades the hygroscopic solid.

-

Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).

-

Why? Water promotes hydrolysis of activated esters if you plan to activate the carboxyl group later. DMSO/DMF are stable.

-

-

Dissolution: Add solvent to achieve a concentration of 50–100 mM . Vortex gently. The solid should dissolve instantly.

-

Storage: Aliquot into single-use vials. Store at -20°C or -80°C. Stable for 6–12 months.

Protocol B: Dissolution in DCM for Conjugation (The "Free Base" Method)

Purpose: To solubilize the linker in Dichloromethane for reaction with hydrophobic payloads or resins.

-

Weighing: Weigh the required amount of Methylamino-PEG2-acid HCl.

-

Suspension: Add anhydrous DCM. You will likely observe a cloudy suspension (undissolved salt).

-

Neutralization: Add 2.0–3.0 equivalents of DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine).

-

Observation: The solution should clear rapidly as the free amine is generated and the lipophilic DIPEA-HCl salt forms (or remains soluble).

-

Proceed: The reagent is now ready for coupling (e.g., with HATU/EDC).

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection based on your downstream application.

Caption: Decision tree for solvent selection. Note the critical neutralization step required for chlorinated solvents.

Troubleshooting & Stability

| Issue | Cause | Corrective Action |

| Cloudiness in DCM | The HCl salt has not dissolved. | Add DIPEA/TEA dropwise until clear. |

| Gelling in Water | Concentration too high (>200 mg/mL) or cold buffer. | Warm to 37°C or dilute. |

| Loss of Activity | Hydrolysis of the carboxylic acid or oxidation of amine. | Ensure storage under inert gas (Nitrogen/Argon) and avoid protic solvents (MeOH/EtOH) for long-term storage. |

Reference Standards

When calculating stoichiometry, ensure you account for the molecular weight of the salt (approx. 227.7 Da), not the free base. Failure to do so will result in a ~19% under-dosing of the linker.

References

-

BroadPharm. Methylamino-PEG2-acid HCl salt Product Data Sheet. Retrieved from

-

Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today. Link

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

-

BenchChem. Solubility of Amino-PEG-acid Linkers. Retrieved from

-

AxisPharm. PEG Methylamine Linker Properties. Retrieved from

Advanced Stability, Storage, and Handling Whitepaper: Methylamino-PEG2-acid Hydrochloride Salt

Executive Summary

Methylamino-PEG2-acid hydrochloride salt (CAS: 1807503-87-2) is a highly specialized, bifunctional poly(ethylene glycol) derivative structurally defined by a secondary amine (methylamino) and a terminal carboxylic acid, separated by a hydrophilic PEG2 spacer. It is a critical architectural component in the synthesis of 1 and Antibody-Drug Conjugates (ADCs)[1].

As a Senior Application Scientist, I frequently observe bioconjugation failures stemming from a fundamental misunderstanding of this molecule's physical chemistry. This whitepaper deconstructs the causality behind its stability vulnerabilities—specifically hygroscopicity, oxidative cleavage, and self-condensation—and provides a self-validating framework for its storage and experimental handling.

Chemical Architecture & Mechanistic Stability

To master the handling of Methylamino-PEG2-acid HCl salt, one must understand the intentionality behind its chemical design. The molecule is supplied as a hydrochloride salt rather than a free base. This is not a mere formulation artifact; it is a vital protective strategy.

The Causality of the Hydrochloride Salt

A molecule containing both a nucleophilic secondary amine and an electrophilic carboxylic acid is inherently unstable in its free base form. Over time, or under dehydrating conditions, the free amine will attack the carboxylic acid of an adjacent molecule, leading to catastrophic intermolecular self-condensation (polyamide formation).

By supplying the compound as an HCl salt, the secondary amine is protonated (

Vulnerabilities: Hygroscopicity and Oxidation

While the HCl salt prevents polymerization, it introduces severe hygroscopicity. If exposed to ambient humidity, the salt will rapidly absorb water (deliquescence). This absorbed moisture not only throws off stoichiometric mass calculations but also quenches coupling reagents (like HATU or EDC) during downstream synthesis. Furthermore, the 3 in the presence of oxygen and light, leading to chain scission and the formation of reactive peroxides[3].

Fig 1: Degradation pathways of Methylamino-PEG2-acid HCl salt and preventative storage conditions.

Quantitative Storage Metrics

To preserve the structural integrity of the 4[4], strict environmental controls must be enforced. The following table summarizes the validated storage parameters and the mechanistic reasoning behind each requirement.

| Parameter | Condition | Expected Stability | Causality / Mechanism |

| Long-Term Storage | -20°C, Inert Gas (Ar/N₂), Dark | > 24 months | Arrests kinetic energy; inert atmosphere prevents radical-mediated oxidative cleavage of PEG ether bonds. |

| Short-Term Storage | 2-8°C, Desiccated | 3 - 6 months | Slows hydrolysis; desiccant prevents deliquescence of the highly hygroscopic hydrochloride salt. |

| Working Solution | Anhydrous DMSO/DMF, 25°C | < 24 hours | Prone to base-catalyzed degradation or self-condensation if the amine is prematurely neutralized. |

| Freeze-Thaw Cycles | N/A | Avoid | Repeated temperature cycling introduces condensation (water), leading to inaccurate stoichiometry and reagent quenching. |

Self-Validating Bioconjugation Protocol

When synthesizing PROTACs or ADCs, the order of addition is paramount. You must activate and conjugate the carboxylic acid before neutralizing the secondary amine. The following step-by-step methodology ensures a self-validating workflow that prevents self-polymerization.

Phase 1: Preparation and Solubilization

-

Equilibration: Remove the vial from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes before opening.

-

Causality: Opening a cold vial causes immediate atmospheric condensation on the hygroscopic powder, ruining stoichiometric accuracy.

-

-

Solubilization: Rapidly weigh the required mass and dissolve it in amine-free, anhydrous DMF or DMSO (Target concentration: 100-500 mM). Flush the stock vial with Argon before returning it to -20°C.

Phase 2: Selective Activation and Conjugation

-

Carboxylic Activation: To the linker solution, add your target primary amine (e.g., a target protein binder) (1.0 eq), followed by the coupling reagent HATU (1.1 eq).

-

Controlled Base Addition: Add a non-nucleophilic base, strictly N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Causality: DIPEA is sterically hindered. It will neutralize the target primary amine to facilitate the coupling, but the secondary methylamine on the linker remains sterically shielded and less reactive, allowing the primary amine to outcompete it for the activated ester.

-

-

Validation Checkpoint (Self-Validating Step): After 2 hours, analyze the reaction mixture via LC-MS.

-

Success Metric: Look for the mass of the desired conjugate.

-

Failure Metric: The absence of a repeating mass shift of +173 Da (the dehydrated mass of the linker) confirms that self-condensation has been successfully suppressed.

-

-

Secondary Conjugation: Once the carboxylic acid is fully conjugated, the now-free secondary methylamine can be reacted with the second PROTAC motif (e.g., an E3 ligase recruiter containing an activated ester or leaving group).

Fig 2: Step-by-step bioconjugation workflow preventing self-condensation of the bifunctional linker.

References

-

BLD Pharm. "1807503-87-2 | 3-(2-(2-(Methylamino)ethoxy)ethoxy)propanoic acid". Accessed March 8, 2026. 4

-

MedChemExpress. "PROTAC Linkers (Inhibitors Agonists Modulators Antagonists)". Accessed March 8, 2026. 1

-

BroadPharm. "MeNH-PEG, Methylamino PEG, PEG reagent". Accessed March 8, 2026. 2

-

Benchchem. "Navigating the Stability and Storage of DBCO-PEG8-amine: An In-depth Technical Guide". Accessed March 8, 2026. 3

Sources

Technical Guide: Synthesis of Methylamino-PEG₂-Acid Hydrochloride

[1][2]

Executive Summary

Methylamino-PEG₂-Acid Hydrochloride (CAS: 1807503-87-2 for free base analog reference) is a high-value heterobifunctional linker used critically in the development of Antibody-Drug Conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[] Its structure features a secondary amine (methylamino) for specific conjugation logic and a carboxylic acid for amide bond formation, separated by a hydrophilic polyethylene glycol (PEG) spacer.[2]

This guide details a robust, scalable synthesis route prioritizing regioselectivity and purity . Unlike direct alkylation methods which suffer from over-methylation (quaternary salt formation), this protocol utilizes a Boc-protection/Methylation/Deprotection strategy to ensure exclusive mono-methylation.[]

Chemical Profile

| Property | Specification |

| IUPAC Name | 3-(2-(2-(methylamino)ethoxy)ethoxy)propanoic acid hydrochloride |

| Formula | |

| MW | ~227.68 Da (Salt); 191.23 Da (Free Base) |

| Solubility | High (Water, DMSO, Methanol) |

| Stability | Hygroscopic; Store at -20°C under inert atmosphere |

Strategic Retrosynthesis

To synthesize the target with high fidelity, we disconnect the molecule at the N-methyl bond. Direct methylation of a primary amine is uncontrolled; therefore, we utilize a carbamate (Boc) "mask" to acidify the N-H proton, allowing for controlled deprotonation and alkylation.

Pathway Logic:

-

Target: Methylamino-PEG₂-Acid

HCl[][3] -

Precursor 1 (Protected): N-Boc-N-Methyl-Amino-PEG₂-Acid (or Ester)[]

-

Precursor 2 (Starting Material): Amino-PEG₂-Acid (commercially available or synthesized via Michael addition of amino-PEG-alcohol to t-butyl acrylate).[]

Figure 1: Retrosynthetic disconnection strategy utilizing the Boc-masking technique.[][4][5]

Detailed Experimental Protocol

Phase 1: Boc-Protection of Amino-PEG₂-Acid

Objective: Mask the primary amine to prevent over-alkylation.[]

Reagents: Amino-PEG₂-propionic acid (1.0 eq), Di-tert-butyl dicarbonate (

-

Dissolution: Dissolve Amino-PEG₂-acid in a 1:1 mixture of Dioxane and Water. Cool to 0°C.

-

Basification: Add 1M NaOH dropwise to adjust pH to ~10.

-

Addition: Add

dissolved in minimal dioxane dropwise. -

Reaction: Warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC (ninhydrin stain should be negative for free amine).

-

Workup: Acidify carefully with 1M HCl to pH 3. Extract with Ethyl Acetate (

). Wash organic layer with brine, dry over-

Checkpoint: Product should be a viscous oil.

-

Phase 2: N-Methylation (The Critical Step)

Objective: Introduce the methyl group selectively on the nitrogen.

Reagents: N-Boc-Amino-PEG₂-Acid (1.0 eq), Methyl Iodide (MeI, 5.0 eq), Sodium Hydride (NaH, 60% dispersion, 3.0 eq), Anhydrous THF.[]

-

Setup: Flame-dry a 2-neck round bottom flask. Purge with Argon/Nitrogen.

-

Solvation: Dissolve the Boc-precursor in anhydrous THF (0.1 M concentration). Cool to 0°C.

-

Deprotonation: Add NaH portion-wise.[6] Caution: Hydrogen gas evolution. Stir at 0°C for 30 mins.

-

Alkylation: Add Methyl Iodide (MeI) dropwise via syringe.

-

Incubation: Allow to warm to RT and stir overnight (16h).

-

Quench: Cool to 0°C. Add Methanol dropwise to quench excess NaH, then add water.

-

Isolation: Concentrate to remove THF. Acidify aqueous residue to pH 3. Extract with DCM. Dry and concentrate.

-

Note: If using the t-butyl ester variant, the acid group remains protected, simplifying extraction.

-

Phase 3: Global Deprotection & Salt Formation

Objective: Remove Boc (and t-butyl ester if used) and form the HCl salt.[]

Reagents: 4M HCl in Dioxane.

-

Reaction: Dissolve the methylated intermediate in minimal dry DCM. Add 4M HCl in Dioxane (10 eq).

-

Stir: Stir at RT for 2–4 hours.

-

Observation: The solution may become cloudy.

-

Precipitation (Crucial):

-

Concentrate the mixture to ~20% volume.

-

Add cold Diethyl Ether (or MTBE) vigorously. The product should crash out as a white/off-white hygroscopic solid or gum.[]

-

-

Drying: Decant ether. Dry the residue under high vacuum for 24 hours to remove traces of dioxane and HCl.

Purification & Quality Control

Hydrophilic PEG salts are notoriously difficult to crystallize. If the ether precipitation yields a gum, follow this purification logic:

Figure 2: Purification decision tree for hygroscopic PEG salts.

Analytical Validation[1][2]

-

¹H NMR (D₂O):

-

Look for the N-Methyl singlet at

ppm.[] -

Verify the PEG backbone multiplets at

ppm. -

Note: In the Boc-protected intermediate, you will see Rotamers (split peaks) due to restricted rotation around the amide bond. This is normal and collapses upon deprotection or heating.

-

-

Mass Spectrometry (ESI+):

-

Target Mass:

(Free base mass + 1). -

Confirm absence of

(Dimethyl impurity) and

-

Handling & Storage (Safety)

-

Hygroscopicity: The HCl salt will absorb atmospheric water rapidly, turning into a syrup. Always handle in a desiccated environment or glovebox.

-

Storage: Store at -20°C under Argon.

-

Reactivity: The secondary amine is nucleophilic. Avoid contact with aldehydes or activated esters unless conjugation is intended.

References

-

BroadPharm. Methylamino-PEG2-acid HCl salt Product Specifications. Retrieved from .

-

BenchChem. Amide Bond Formation Using N-methyl-N-(t-Boc)-PEG4-acid. Application Note. Retrieved from .

-

Lokey Lab (Wikidot). N-Methylation of Boc amino acids. Standard Operating Procedure for NaH/MeI Methylation. Retrieved from .

-

Sigma-Aldrich. Methylamino-PEG2-acid Product Data. Retrieved from .[]

-

Biotage. How to purify hydrophilic peptides. Technical Note on Flash Chromatography of Polar Species. Retrieved from .

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. MeNH-PEG, Methylamino PEG, PEG reagent | BroadPharm [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. On the selective N-methylation of BOC-protected amino acids [bzchemicals.com]

- 6. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 7. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to Methylamino-PEG2-Acid Hydrochloride Salt: A Core Component in Modern Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamino-PEG2-acid hydrochloride salt (CAS Number: 1807503-87-2) is a heterobifunctional linker that has garnered significant attention in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1] Its structure, featuring a secondary amine and a carboxylic acid at opposing ends of a short, hydrophilic diethylene glycol (PEG2) spacer, provides a versatile platform for covalently linking two different molecules.[2][3] This guide offers a comprehensive overview of the chemical properties, applications, and handling of this important research chemical, providing insights into its role in advancing biomedical research.

The strategic importance of linkers in the design of complex biomolecules cannot be overstated. The linker is not merely a passive connector but an active participant that influences the overall performance of the resulting conjugate.[4] Short-chain PEG linkers, such as Methylamino-PEG2-acid, are particularly valued for their ability to enhance the solubility and cell permeability of the molecules they connect.[4][5]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design.

| Property | Value | Source(s) |

| CAS Number | 1807503-87-2 | [2][3] |

| Molecular Formula | C₇H₁₆ClNO₄ | Calculated |

| Molecular Weight | 213.66 g/mol | Calculated |

| Appearance | White to off-white solid | [6] |

| Purity | Typically ≥95% | [4] |

| Solubility | Soluble in water, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF). Also soluble in alcohols like methanol and ethanol, and chlorinated solvents like dichloromethane (DCM) and chloroform. | [4][7][8] |

| Storage | For long-term storage, it is recommended to store at -20°C under an inert atmosphere (Nitrogen or Argon) and protected from light. For short-term storage, 2-8°C is acceptable. It is crucial to allow the container to warm to room temperature before opening to prevent moisture condensation, as the compound is sensitive to moisture. | [9] |

Core Functionality and Applications

The bifunctional nature of this compound makes it a valuable tool for a variety of bioconjugation applications. The methylamino group provides a nucleophilic secondary amine for reactions with electrophiles, while the terminal carboxylic acid can be activated to react with nucleophiles, most commonly primary amines.

Role in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative therapeutic agents that function by inducing the degradation of specific target proteins within the cell.[10][11] These heterobifunctional molecules consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1] The linker's length and composition are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[12]

Short-chain PEG linkers like Methylamino-PEG2-acid are frequently employed in PROTAC design.[4] The hydrophilic PEG spacer can improve the aqueous solubility of the often-hydrophobic PROTAC molecule and enhance cell permeability.[4][5] The defined length of the PEG2 spacer provides a degree of conformational constraint that can be advantageous in optimizing the geometry of the ternary complex.

Experimental Protocol: Amide Bond Formation

The most common application of this compound involves the formation of amide bonds. The following is a general, step-by-step protocol for the coupling of the carboxylic acid moiety to a primary amine-containing molecule. This protocol is a general guideline and may require optimization for specific substrates.

Materials and Reagents:

-

This compound

-

Amine-containing molecule of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[13]

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[14]

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other non-amine containing buffer (e.g., 50mM borate buffer)[15]

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine[14]

-

Reaction vials and stirring equipment

-

Purification system (e.g., HPLC, flash chromatography)

Experimental Workflow:

Caption: General workflow for amide bond formation.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature before use to prevent moisture condensation.[13]

-

Prepare stock solutions of this compound, the amine-containing molecule, EDC, and NHS in the appropriate anhydrous solvent (DMF or DMSO). It is recommended to prepare fresh solutions of EDC and NHS immediately before use as they can be sensitive to hydrolysis.[13]

-

-

Activation of the Carboxylic Acid:

-

In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound.

-

Add the EDC and NHS solutions. A common starting molar ratio is 1:1.5:1.5 (linker:EDC:NHS), but this may need to be optimized.[14]

-

The activation reaction is most efficient at a pH between 4.5 and 6.0.[15]

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[14]

-

-

Amine Coupling:

-

In a separate vial, dissolve the amine-containing molecule in the Coupling Buffer.

-

Add the activated linker solution to the solution of the amine-containing molecule. The reaction of NHS-esters with primary amines is most efficient at a pH of 7.2-8.0.[15]

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[14] The progress of the reaction can be monitored by analytical techniques such as LC-MS.

-

-

Quenching and Purification:

-

To terminate the reaction, add the Quenching Solution to consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.[14]

-

Purify the final conjugate using an appropriate method such as reverse-phase HPLC or flash column chromatography to remove excess reagents and byproducts.

-

Causality Behind Experimental Choices:

-

Choice of Solvents: Anhydrous DMF or DMSO are used to dissolve the reactants as they are polar aprotic solvents that can solubilize a wide range of organic molecules and are compatible with the coupling chemistry.[13] The presence of water can lead to the hydrolysis of the activated NHS ester, reducing the reaction efficiency.

-

Activation Chemistry (EDC/NHS): The use of EDC in combination with NHS is a widely established method for forming stable amide bonds. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution, but the addition of NHS leads to the formation of a more stable NHS ester, which then reacts efficiently with primary amines.[14]

-

pH Control: The two-step pH adjustment is critical for the success of the reaction. The acidic pH during the activation step is optimal for the EDC/NHS chemistry, while the slightly basic pH during the coupling step deprotonates the primary amine, increasing its nucleophilicity and promoting its reaction with the NHS ester.[15]

-

Inert Atmosphere: While not always strictly necessary for small-scale reactions, performing the reaction under an inert atmosphere can help to prevent the degradation of sensitive reagents by excluding moisture and oxygen.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact CAS number is not widely available, information from related compounds suggests the following:

-

General Handling: Avoid inhalation, and contact with skin and eyes. Use in a well-ventilated area.[16][17]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[17]

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Skin Contact: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. In all cases of exposure, seek medical attention.[17]

-

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][16]

Conclusion

This compound is a versatile and valuable tool for researchers in drug development and bioconjugation. Its well-defined structure, featuring a short, hydrophilic PEG spacer and reactive terminal groups, allows for the precise and efficient linking of diverse molecular entities. A thorough understanding of its chemical properties, coupled with the implementation of robust experimental protocols and adherence to safety guidelines, will enable scientists to fully leverage the potential of this important bifunctional linker in the creation of next-generation therapeutics and research tools.

References

- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of Short-Chain PEG Linkers.

- Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 309-317.

-

Xin Yan Bo Mei. Methylamino-PEG2-acid HCl salt_1807503-87-2. Retrieved March 7, 2026, from [Link]

- Biopharma Group. (2022).

- Biopharma PEG. (2022, August 26).

- AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs.

- Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.

- BenchChem. (2025). Application Notes and Protocols for Acid-PEG2-SS-PEG2-Acid Reaction with Primary Amines.

- Waggoner, R. A., et al. (1996). Self-diffusion of poly(ethylene glycol)s in dilute solution. Biophysical Journal, 70(3), 1335-1342.

- DC Chemicals. (2024, January 1). Methylamino-PEG1-acid HCl|MSDS.

- Aaron Chemistry GmbH. (2024, November 1).

-

Technology Networks. Overview of PEG Linkers & Their Applications. Retrieved March 7, 2026, from [Link]

- CAS. (2022). CAS Common Chemistry in 2021: Expanding Access to Trusted Chemical Information for the Scientific Community.

- College of the Desert.

- BroadPharm. (2022, January 18). Protocol for PEG Acid Reagents.

-

ACS Publications. ACS Medicinal Chemistry Letters - Author Guidelines. Retrieved March 7, 2026, from [Link]

- University of New Mexico. (2006, June 1). References. In The ACS Style Guide.

- Xi'an Confluore Biological Technology Co., Ltd. Instructions for the use of PEG Acid.

- Reddit. (2019, July 21). What solvents are DMSO/DMF miscible with?. r/OrganicChemistry.

- JenKem Technology. (2022, June 1). PEG Storage and Handling Conditions.

- BOC Sciences. (2025, September 8). Antibody Conjugation Protocols: A Complete Step-by-Step Guide.

- American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions. (2016).

- Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO)

- USP-NF. Development of a General Solvents Method for DMSO Soluble Compounds.

Sources

- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methylamino-PEG2-acid | 1807503-87-2 [sigmaaldrich.com]

- 3. Methylamino-PEG2-acid HCl salt_1807503-87-2_新研博美 [xinyanbm.com]

- 4. benchchem.com [benchchem.com]

- 5. chempep.com [chempep.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. academics.umw.edu [academics.umw.edu]

- 10. biopharma.co.uk [biopharma.co.uk]

- 11. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src [mdpi.com]

- 12. fishersci.com [fishersci.com]

- 13. confluore.com [confluore.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. broadpharm.com [broadpharm.com]

- 16. Methylamino-PEG1-acid HCl|MSDS [dcchemicals.com]

- 17. aaronchem.com [aaronchem.com]

The Bifunctional Architect: Methylamino-PEG2-Acid in Targeted Protein Degradation

[1]

Executive Summary

Methylamino-PEG2-acid (CAS: 1807503-87-2) is a specialized heterobifunctional linker critical to the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1] Unlike standard primary amine linkers, this molecule features a secondary methylamine moiety paired with a carboxylic acid , separated by a diethylene glycol (PEG2) spacer.[1]

This guide dissects the physicochemical advantages of this architecture—specifically how the formation of tertiary amides via the methylamino group modulates physicochemical properties like solubility and membrane permeability, which are decisive factors in "Beyond Rule of 5" (bRo5) drug design.[1]

Chemical Anatomy & Physicochemical Properties[1][2]

Methylamino-PEG2-acid operates as a "short" linker, providing a precise spatial separation (approx. 8–10 Å) between two warheads.[1] Its structure is defined by three functional zones:

-

The Anchor (Carboxylic Acid): A standard handle for amide coupling to primary amines on E3 ligase ligands (e.g., Thalidomide derivatives) or Target Protein ligands.[1]

-

The Spacer (PEG2): A short, hydrophilic chain that enhances aqueous solubility without introducing excessive entropic penalty during ternary complex formation.[1]

-

The Modulator (Secondary Methylamine): A nucleophilic

-methyl group.[1] Upon conjugation, this forms a tertiary amide , removing a hydrogen bond donor (HBD).[1]

Table 1: Physicochemical Profile

| Property | Value / Characteristic | Impact on Drug Design |

| CAS Number | 1807503-87-2 | Unique identifier for sourcing.[1] |

| Formula | Low molecular weight (~191.23 Da).[1] | |

| Linker Length | ~9 atoms | Ideal for "folded" ternary complexes where ligand proximity is required.[1] |

| Acidity (pKa) | COOH: ~4.5 | Standard activation via EDC/NHS or HATU.[1] |

| Basicity (pKa) | NH-Me: ~10.5 | Secondary amine; exists as a salt (HCl) or zwitterion in neutral pH.[1] |

| LogP Effect | Hydrophilic Spacer | Offsets the lipophilicity of heavy warheads (e.g., VHL ligands).[1] |

Mechanistic Insight: The "Methylamino" Advantage

Why choose a methylamino linker over a standard primary amino linker? The decision is rarely arbitrary; it is driven by permeability and conformational constraints .[1]

The Permeability Switch

In PROTAC design, high molecular weight (>800 Da) often hinders cell penetration.[1] A primary amine forms a secondary amide (

-

Methylamino-PEG2-acid forms a tertiary amide (

).[1] -

Result: Elimination of one HBD.

-

Significance: According to bRo5 guidelines, reducing HBD count improves passive membrane permeability by lowering the desolvation energy required to enter the lipid bilayer.[1]

Conformational Bias

Tertiary amides possess distinct rotational barriers compared to secondary amides.[1] The

Experimental Protocols

Workflow A: Sequential Conjugation Strategy

Scenario: Building a PROTAC by first attaching the linker to an E3 ligase ligand (e.g., Pomalidomide-NH2).

Phase 1: Carboxylic Acid Activation (The "Right" Side)

Objective: Couple the COOH of Methylamino-PEG2-acid to a primary amine on the Ligand.[1]

Reagents:

-

Methylamino-PEG2-acid (HCl salt preferred to prevent zwitterionic interference).[1]

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

-

DIPEA (N,N-Diisopropylethylamine).[1]

-

Solvent: Anhydrous DMF.[1]

Protocol:

-

Dissolution: Dissolve Methylamino-PEG2-acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF under

. -

Activation: Add DIPEA (3.0 equiv). Stir for 5 minutes at

. Note: The solution may yellow slightly. -

Coupling: Add the amine-bearing Ligand (0.9 equiv) dissolved in DMF.

-

Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check via LC-MS. Look for mass shift corresponding to amide bond formation.[1]

-

Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), brine, and dry over

.-

Critical Check: Ensure the secondary amine (Methylamino) remains intact.[1] If using the HCl salt, the amine is protonated and less likely to interfere, but in the presence of HATU/DIPEA, self-reaction is possible if the concentration is too high.[1] Best Practice: Use N-Boc-Methylamino-PEG2-acid for this step, then deprotect.[1]

-

Phase 2: Methylamine Functionalization (The "Left" Side)

Objective: React the secondary amine with an activated ester or alkyl halide on the Target Ligand.

Protocol (assuming Boc-deprotection first):

-

Deprotection: Treat the intermediate from Phase 1 with TFA/DCM (1:4) for 30 mins. Concentrate to dryness to yield the TFA salt.[1]

-

Neutralization: Redissolve in DMF; add excess DIPEA (5–10 equiv) to ensure the secondary amine is free (

) and not protonated ( -

Coupling: Add the Activated Ester (NHS-ester or Pentafluorophenyl ester) of the Target Ligand (1.1 equiv).[1]

Visualization: Logic & Workflow

Diagram 1: The PROTAC Assembly Logic

This diagram illustrates the flow from raw materials to the final PROTAC, highlighting the specific role of the Methylamino group in creating a tertiary amide.

Caption: Logical flow of PROTAC synthesis using Methylamino-PEG2-acid, emphasizing the formation of the permeability-enhancing tertiary amide.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield in Step 2 | Steric hindrance of the secondary methylamine.[1] | Switch to a more reactive electrophile (e.g., Acid Chloride or HATU activation instead of NHS ester). Increase temperature to 40°C. |

| Self-Cyclization | Unprotected amino-acid head-to-tail reaction.[1] | Always use the N-Boc protected version (Methylamino-PEG2-acid-Boc) for the first coupling step.[1] |

| Solubility Issues | Hydrophobicity of warheads overpowering the PEG2.[1] | If the final PROTAC precipitates, add co-solvents (DMSO/NMP) or consider switching to a longer analog (Methylamino-PEG4-acid).[1] |

| Incomplete Deprotection | Boc group removal incomplete. | Use a scavenger (e.g., Triethylsilane) in the TFA cocktail if the molecule contains electron-rich aromatics (like Indoles in Tryptophan) to prevent alkylation.[1] |

References

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor. Target. Antitumor Ther. Available at: [Link]

Precision Bioconjugation: A Technical Guide to PEGylation Strategies and Optimization

Executive Summary

For researchers in drug development, the transition from a bioactive molecule to a viable therapeutic often hinges on pharmacokinetic (PK) optimization.[1][2][3] PEGylation—the covalent attachment of polyethylene glycol (PEG) polymer chains—remains the gold standard for modulating the physicochemical properties of biologics. By increasing hydrodynamic volume and masking surface epitopes, PEGylation mitigates renal clearance, reduces immunogenicity, and protects against proteolytic degradation.

This technical guide moves beyond basic definitions to provide a rigorous operational framework for bioconjugation. We will explore the mechanistic causality of reaction conditions, compare site-specific versus random conjugation strategies, and provide a self-validating protocol for maleimide-based conjugation.

Part 1: The Physicochemical Basis of PEGylation

The efficacy of PEGylation is not merely a result of adding mass; it is driven by the hydrodynamic shielding effect. PEG is highly hygroscopic; each ethylene oxide unit coordinates with 2–3 water molecules, creating a large "hydration sphere."

Key Mechanisms of Action

-

Renal Clearance Reduction: The kidney’s glomerular filtration threshold is approximately 70 kDa. A protein with a molecular weight (MW) of 20 kDa conjugated to a 40 kDa branched PEG behaves hydrodynamically like a protein >100 kDa, effectively bypassing renal filtration.

-

Steric Shielding: The flexible PEG chain sweeps a large volume around the protein (excluded volume effect), preventing the approach of proteolytic enzymes and neutralizing antibodies.

-

Solubility Enhancement: The amphiphilic nature of PEG prevents aggregation of hydrophobic protein domains.

Scientist's Note: While shielding improves stability, it often reduces target binding affinity (

). The goal is to balance this trade-off: a slight loss in potency is acceptable if the circulating half-life () is significantly extended, resulting in greater total drug exposure (AUC).

Part 2: Chemistry of Bioconjugation[5]

Selecting the right chemistry is the single most critical decision in the workflow. We categorize these into First-Generation (Random) and Second-Generation (Site-Specific) techniques.

Amine Conjugation (Random)

-

Target: Primary amines (Lysine residues and N-terminus).

-

Mechanism: Nucleophilic attack of the amine on the activated ester forms a stable amide bond.

-

Constraint: Proteins often have many surface lysines, leading to heterogeneous mixtures (isomers) with varying degrees of substitution.[7] This heterogeneity complicates regulatory characterization.

-

Protocol Criticality: Hydrolysis of the NHS ester competes with conjugation. The reaction must be performed at pH 8.0–8.5 to ensure the amine is deprotonated (nucleophilic) while balancing the hydrolysis rate.

Thiol Conjugation (Site-Specific)

-

Mechanism: Michael addition reaction forming a stable thioether bond.[8]

-

Advantage: Cysteines are rare on protein surfaces. By engineering a free cysteine (e.g., ThioMab), precise 1:1 stoichiometry can be achieved.

-

Protocol Criticality: Specificity is pH-dependent. At pH 6.5–7.5 , maleimides react 1,000x faster with thiols than amines. Above pH 8.0, reactivity with primary amines increases, leading to non-specific conjugation.

Bioorthogonal Chemistry (Click Chemistry)[7][11]

-

Reagents: Azide + Alkyne (e.g., DBCO for copper-free click).

-

Application: Used when total chemical inertness to biological functional groups is required.

Comparative Analysis of Chemistries

| Parameter | NHS Ester (Amine) | Maleimide (Thiol) | Click (DBCO/Azide) |

| Specificity | Low (Random Lysines) | High (Cysteine) | Very High (Bioorthogonal) |

| Optimal pH | 8.0 – 8.5 | 6.5 – 7.5 | Physiological (7.4) |

| Stability | Amide bond (Very Stable) | Thioether (Stable*) | Triazole (Extremely Stable) |

| Key Risk | Heterogeneity; Hydrolysis | Retro-Michael reaction (instability) | Synthetic complexity |

*Note: Maleimide linkages can undergo exchange with serum albumin thiols over time. Ring-opening hydrolysis of the succinimide ring (post-conjugation) stabilizes the linkage.

Visualization: Chemical Reaction Pathways

Figure 1: Decision pathways for bioconjugation chemistries. NHS esters yield heterogeneous mixtures suitable for stability, while Maleimide chemistries offer precision for structure-activity preservation.

Part 3: Master Protocol – Site-Specific Maleimide PEGylation

This protocol describes the conjugation of a 20 kDa linear PEG-Maleimide to a protein containing a single surface-exposed cysteine. This is a self-validating system : every step includes a check to ensure integrity.

Phase 1: Preparation & Reduction

Most surface cysteines form disulfide bridges or are capped by oxidation. They must be reduced to generate a reactive free thiol (-SH).

-

Buffer Exchange: Equilibrate protein into Conjugation Buffer (20 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.0).

-

Why EDTA? To chelate divalent metal ions that catalyze disulfide formation (oxidation).

-

-

Reduction: Add TCEP (Tris(2-carboxyethyl)phosphine) at a 10-fold molar excess. Incubate for 30 minutes at Room Temperature (RT).

-

Why TCEP? Unlike DTT, TCEP is stable, effective at neutral pH, and does not interfere with maleimide reactions (non-thiol reducing agent).

-

-

Desalting (Critical Step): Although TCEP is compatible, removing it prevents any potential interference and removes cleaved disulfide caps. Use a desalting column (e.g., PD-10) to exchange back into fresh Conjugation Buffer.

Phase 2: Conjugation Reaction

-

PEG Addition: Dissolve PEG-Maleimide in Conjugation Buffer immediately before use (hydrolysis sensitive). Add to the protein at a 1.5:1 to 5:1 molar excess (PEG:Protein).

-

Optimization: Start with small scales to determine the minimum excess needed to drive the reaction to completion without wasting expensive reagent.

-

-

Incubation: Incubate for 1–2 hours at RT or overnight at 4°C.

-

Validation: Monitor reaction progress via RP-HPLC or SDS-PAGE. The protein band should shift upwards by the mass of the PEG.

-

-

Quenching: Stop the reaction by adding L-Cysteine or Mercaptoethanol (10 mM final) to scavenge unreacted PEG-Maleimide. This prevents non-specific reaction during purification.

Phase 3: Purification & Polishing

-

Cation Exchange Chromatography (CEX):

-

PEGylation shields surface charges.[] The PEGylated species will have a different charge profile and elute earlier than the native protein in cation exchange (or later in anion exchange, depending on pI).

-

Goal: Separate mono-PEGylated species from di-PEGylated (if any) and unreacted protein.

-

-

Size Exclusion Chromatography (SEC):

-

Use as a final polishing step to remove free PEG and high-molecular-weight aggregates.

-

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for site-specific maleimide PEGylation, ensuring removal of contaminants and validation of the final conjugate.

Part 4: Analytical Characterization

Characterizing PEGylated proteins is challenging due to the polydispersity of PEG.[11][12] A multi-modal approach is required.

SDS-PAGE with Barium Iodide Staining

Standard Coomassie Blue stains the protein moiety but not the PEG.

-

Method: Run the gel.[5][13] Stain with Barium Chloride + Iodine solution .[13]

-

Result: PEG chains stain specifically (orange/brown), allowing visualization of free PEG and the PEG portion of the conjugate. Follow with Coomassie to stain the protein.

Size Exclusion Chromatography (SEC-HPLC)

-

Observation: PEGylated proteins elute much earlier than their mass suggests due to the large hydrodynamic radius.

-

Metric: Confirm <5% aggregates and <1% free PEG.

MALDI-TOF Mass Spectrometry[15]

-

Challenge: PEG polydispersity broadens the mass peak.[12]

-

Solution: Use high-mass detectors. The peak center should shift by the average MW of the PEG (e.g., +20 kDa).

Part 5: Challenges & Future Directions

The "Anti-PEG" Problem

Recent clinical data indicates that pre-existing antibodies against PEG (anti-PEG IgG/IgM) are present in a significant portion of the population due to exposure in cosmetics and food.[14]

-

Consequence: The Accelerated Blood Clearance (ABC) phenomenon, where the immune system rapidly clears PEGylated nanocarriers upon repeat dosing.[15]

-

Mitigation: Researchers are exploring alternative polymers (XTEN, PASylation) or lower-immunogenicity PEG architectures (e.g., branched PEGs which shield the linker region better).

Releasable Linkers

For drugs where the PEG shield completely abolishes activity, releasable linkers are used.[16] These linkers (e.g., benzyl elimination systems) are stable in circulation (pH 7.4) but slowly hydrolyze or degrade in the acidic endosome (pH 5.5) or over a predictable time course, releasing the fully active native drug.

References

-

Harris, J. M., et al. (2001).[17] Pegylation: A Novel Process for Modifying Pharmacokinetics.[17] Clinical Pharmacokinetics.

-

Veronese, F. M., & Mero, A. (2012). The Impact of PEGylation on Biological Therapies. BioDrugs.

-

BOC Sciences. (2025). Antibody Conjugation Protocols: A Complete Step-by-Step Guide.

-

Creative PEGWorks. (2025). 5 Best Methods to Quantify PEG in PEGylated Protein Nanoparticle.

-

NOF Corporation. (2025). Acetal-Linkage Releasable PEGs for improving efficacy of PEGylated drugs.

-

BenchChem. (2025).[2][8] The Ascendancy of Maleimide Chemistry in Bioconjugation: A Comparative Guide.

-

Anapharm Bioanalytics. (2026). Anti-PEG Antibodies: How Advanced Immunogenicity Testing Overcomes Detection Challenges.

-

CD Biosynsis. (2025). Site-Specific PEGylation Services and Strategies.

Sources

- 1. creativepegworks.com [creativepegworks.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. nbinno.com [nbinno.com]

- 5. lumiprobe.com [lumiprobe.com]

- 7. biosynsis.com [biosynsis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 12. biopharminternational.com [biopharminternational.com]

- 13. creativepegworks.com [creativepegworks.com]

- 14. tandfonline.com [tandfonline.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Releasable PEGylation of proteins with customized linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ovid.com [ovid.com]

Technical Whitepaper: Methylamino-PEG2-Acid Hydrochloride in Bioconjugation

[1]

Executive Summary

Methylamino-PEG2-Acid Hydrochloride (CAS: 1807503-87-2, free base ref) is a specialized heterobifunctional linker featuring a secondary amine (N-methyl) and a terminal carboxylic acid, separated by a hydrophilic polyethylene glycol (PEG) spacer.[1]

Unlike standard primary amino-PEG linkers, the N-methyl group introduces specific steric and electronic properties that modulate the physicochemical profile of the final conjugate. This molecule is a cornerstone in "linkerology"—the science of optimizing linker length, solubility, and rigidity to maximize the degradation efficiency (Dmax) and potency (DC50) of PROTACs.

Key Technical Specifications:

Mechanistic Role in Drug Design

The "N-Methyl" Advantage

In rational drug design, the choice between a primary amine (

-

Conformational Bias: The N-methyl group reduces the rotational freedom of the amide bond formed upon conjugation, potentially locking the PROTAC into a bioactive conformation that favors ternary complex formation (Target-PROTAC-E3 Ligase).

-

Metabolic Stability: N-methylation can protect adjacent peptide bonds from enzymatic cleavage by peptidases, enhancing the in vivo half-life of the linker.

-

Solubility Modulation: The methyl group disrupts potential intramolecular hydrogen bonding that might otherwise cause the linker to collapse, maintaining an extended conformation essential for bridging two protein domains.

The PEG2 Spacer

The 2-unit PEG spacer provides a precise distance (approx. 8–10 Å) between the warhead and the E3 ligase ligand. This length is often optimal for avoiding steric clashes while remaining short enough to induce the necessary protein-protein proximity for ubiquitination.

Experimental Protocols & Workflows

Handling and Storage (Critical)

The hydrochloride salt form renders the molecule highly hygroscopic. Improper handling leads to hydrolysis of activated esters in subsequent steps or inaccurate weighing.[2]

-

Storage: Store at -20°C under argon or nitrogen.

-

Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation.

-

Solubilization: Prepare stock solutions in anhydrous DMSO or DMF (treated with 3Å molecular sieves).

Synthetic Workflow: Amide Coupling Strategies

This molecule presents two distinct coupling challenges: the carboxylic acid end and the secondary amine end.

A. Coupling the Carboxylic Acid End (Standard)

The acid terminus is typically coupled to a primary amine on the target ligand (e.g., a Thalidomide derivative).

-

Reagents: EDC/NHS (for aqueous/semi-aqueous) or HATU/DIPEA (for organic).[2]

-

Protocol Note: Pre-activation of the acid is recommended to avoid side reactions with the secondary amine, although the HCl salt protects the amine initially.

B. Coupling the Secondary Amine End (Advanced)

Coupling to the secondary amine (the N-methyl group) is sterically hindered compared to primary amines. Standard carbodiimide coupling (EDC) often results in low yields.[2]

-

Recommended Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .[2] These high-efficiency coupling agents are required to overcome the steric barrier of the methyl group.

-

Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).[2]

-

Stoichiometry: Use 1.2 – 1.5 equivalents of the activated ester/acid relative to the Methylamino-PEG2-Acid.

Visualized Workflow (DOT Diagram)

Caption: Step-wise conjugation workflow highlighting the specific requirement for high-activity coupling reagents at the secondary amine terminus.

Analytical Quality Control

To ensure the integrity of the linker during synthesis, the following analytical parameters must be verified.

| Test | Method | Acceptance Criteria | Purpose |

| Identity | 1H-NMR (DMSO-d6) | Characteristic PEG peaks (3.5-3.6 ppm), N-Methyl singlet (~2.5 ppm) | Confirm structure and salt form. |

| Purity | HPLC (C18 Column) | > 95% Area Under Curve (210 nm) | Ensure no hydrolyzed precursors. |

| Mass | LC-MS (ESI+) | [M+H]+ = 192.23 ± 0.5 Da | Confirm molecular weight.[2] |

| Free Acid | Titration | 98-102% | Verify functional group content. |

NMR Interpretation Guide:

-

2.4-2.6 ppm: Singlet, 3H (

-

2.3-2.4 ppm: Triplet, 2H (

-

3.5-3.6 ppm: Multiplet, PEG backbone protons (

Troubleshooting Common Issues

Issue 1: Low yield during coupling to the N-methyl amine.

-

Cause: Steric hindrance of the secondary amine or insufficient activation of the partner acid.

-

Solution: Switch from EDC/NHS to HATU/HOAt .[2] Increase reaction time to 12-24 hours. Ensure the pH is maintained between 8.0-9.0 using DIPEA.

Issue 2: Gumming or oiling out of the HCl salt.

-

Cause: Moisture absorption.[2]

-

Solution: Lyophilize the product from water/acetonitrile (1:1) to restore a handleable powder.[2] Always handle in a glovebox or under a dry nitrogen stream.[2]

Issue 3: Ester hydrolysis.

References

Methodological & Application

Protocol for Amine-PEGylation of Carboxylated Molecules Using Methylamino-peg2-acid

Introduction: Enhancing Biomolecules with Discrete PEG Linkers

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern therapeutic and diagnostic development.[1] A key strategy within this field is PEGylation, the attachment of polyethylene glycol (PEG) chains to a molecule.[2] This process is renowned for its ability to enhance the therapeutic properties of proteins, peptides, and small molecules by increasing solubility, improving stability against enzymatic degradation, prolonging circulation half-life, and reducing immunogenicity.[3][4]

While traditional PEGylation utilizes polymeric PEGs with a distribution of molecular weights, the use of discrete PEG (dPEG®) linkers offers superior precision. These are single molecular weight compounds, which simplifies the analysis and characterization of the final bioconjugate.[5] Methylamino-peg2-acid is a heterobifunctional dPEG® linker featuring a terminal methylamine and a carboxylic acid. This guide provides a detailed protocol for the conjugation of Methylamino-peg2-acid to a primary amine on a target biomolecule through the activation of its carboxyl group using the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

This protocol is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for modifying biomolecules with a short, hydrophilic PEG spacer.

Principle of the Reaction: Two-Step EDC/NHS Amide Coupling

The conjugation of Methylamino-peg2-acid to a primary amine on a biomolecule is achieved through a two-step process that forms a stable amide bond. This "zero-length" crosslinking method is highly efficient and minimizes the formation of unwanted byproducts.[6]

-

Activation of the Carboxylic Acid: EDC reacts with the terminal carboxyl group of Methylamino-peg2-acid to form a highly reactive but unstable O-acylisourea intermediate.[6] This reaction is most efficient in a slightly acidic environment (pH 4.5-6.0).[7]

-

Formation of a Stable NHS Ester and Amine Coupling: The unstable O-acylisourea intermediate is susceptible to hydrolysis, which would regenerate the original carboxyl group.[6] To prevent this and increase coupling efficiency, NHS is added to react with the intermediate, creating a more stable, amine-reactive NHS ester.[6] This NHS ester then readily reacts with a primary amine on the target biomolecule (e.g., the side chain of a lysine residue) to form a stable amide bond, releasing NHS. The coupling step is most efficient at a pH of 7.2-8.5.[7]

Caption: Reaction mechanism for EDC/NHS-mediated coupling.

Detailed Bioconjugation Protocol

This protocol outlines a two-step aqueous phase conjugation method. This approach is generally preferred as it separates the activation of the linker from the coupling to the biomolecule, which can help minimize undesirable side reactions like polymerization of the target biomolecule if it also contains carboxyl groups.[8]

Materials and Reagents

-

Methylamino-peg2-acid

-

Target biomolecule with primary amine(s)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS (for improved aqueous solubility)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[7]

-

Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.5. (Ensure buffer is free of primary amines like Tris or glycine).[7]

-

Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0.

-

Purification: Desalting column (e.g., Sephadex G-25), Size-Exclusion Chromatography (SEC), or dialysis cassettes appropriate for the size of the biomolecule.[]

-

Anhydrous DMSO or DMF (for preparing stock solutions)

-

Reaction tubes

-

Gentle mixer/rocker

Experimental Workflow

Sources

- 1. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

How to perform EDC/NHS coupling with Methylamino-peg2-acid.

Application Note: High-Efficiency Coupling of Methylamino-PEG2-Acid via EDC/NHS Chemistry

Executive Summary

This guide details the protocol for conjugating Methylamino-PEG2-Acid (CAS: 1807503-87-2) to amine-containing targets (proteins, nanoparticles, or surfaces) using EDC/NHS chemistry.

The Challenge: Methylamino-PEG2-Acid is a heterobifunctional zwitterion containing a secondary amine (

The Solution: This protocol utilizes a pH-dependent Kinetic Control Strategy . By isolating the activation step at acidic pH (where the secondary amine is protonated and unreactive), we generate a stable NHS-ester intermediate before introducing the target amine at physiological pH.

Scientific Foundation & Mechanism[1]

The Molecule: Methylamino-PEG2-Acid[2]

-

Structure:

-

Role: Used to introduce a short, hydrophilic spacer terminated with a secondary amine. The secondary amine provides a unique chemical handle that is distinct from primary amines, often used for subsequent site-specific labeling or altering surface charge without introducing high steric bulk.